molecular formula C18H17ClN6O2 B2489046 7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 305868-69-3

7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2489046
CAS No.: 305868-69-3
M. Wt: 384.82
InChI Key: HSPNBTLQOQSDGN-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
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Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c1-10-8-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-4-6-13(19)7-5-12/h4-8H,9H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPNBTLQOQSDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure featuring a chlorobenzyl group and a dimethylpyrazole moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C18H17ClN6O2
  • Molecular Weight : 384.82 g/mol
  • CAS Number : 305868-69-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The following sections detail specific findings regarding its biological activity.

Antifungal Activity

A study evaluated the antifungal properties of various purine derivatives against several fungal strains. The results indicated that compounds with structural similarities to this compound exhibited significant antifungal activity against Corynespora cassiicola, Pseudomonas syringae, and Pseudoperonospora cubensis.

Table 1: Antifungal Activity of Related Compounds

CompoundActivity Against Corynespora cassiicola (%)Activity Against Pseudomonas syringae (%)Activity Against Pseudoperonospora cubensis (%)
Compound A80%79%70%
Compound B46.9%52%68.79%
Compound C>80%>70%>70%

The data suggests that the presence of specific substituents can enhance antifungal efficacy and that the structural configuration plays a significant role in the biological activity of these compounds .

Antibacterial Activity

In addition to antifungal properties, purine derivatives have been studied for their antibacterial effects. The compound's ability to inhibit bacterial growth was tested against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Related Compounds

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The results indicate that the compound exhibits moderate antibacterial activity, with varying effectiveness depending on the bacterial strain tested .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or cellular pathways critical for fungal and bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of purine derivatives. Variations in substituents can lead to significant changes in efficacy. For instance:

  • Chlorobenzyl Substitution : Enhances lipophilicity and cellular uptake.
  • Dimethylpyrazole Moiety : May contribute to enhanced interaction with biological targets.

Research continues to explore how modifications to these structural elements can improve potency and selectivity against pathogens .

Case Studies

Several studies have highlighted the potential therapeutic applications of similar compounds:

  • Antifungal Study : A recent study demonstrated that a related purine derivative significantly reduced fungal load in infected plant tissues by inhibiting spore germination.
  • Antibacterial Evaluation : Another study found that a structurally similar compound showed promise as an antibacterial agent in clinical isolates of resistant strains.

These findings suggest that further exploration of this compound could lead to valuable applications in treating infections caused by resistant pathogens .

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